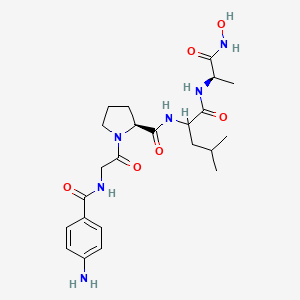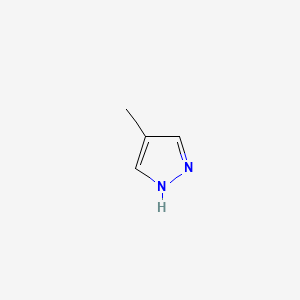
Ketanserina
Descripción general
Descripción
Ketanserin, also known by the brand name Sufrexal and the developmental code name R41468, is a drug used clinically as an antihypertensive agent and in scientific research to study the serotonergic system, specifically the 5-HT2 receptor family . It was discovered at Janssen Pharmaceutica in 1980 . It is not available in the United States . Ketanserin is a selective 5-HT2A receptor antagonist that was initially developed as an anti-hypertensive medicine . Now, the drug is available as a topical gel formulation for treating wounds, burns, ulcers, and anal fissures . Its action is through the acceleration of epithelialization .
Synthesis Analysis
The synthesis of Ketanserin involves the condensation of N-(2-bromoethyl)-2-nitrobenzamide with 4-(4-fluorobenzoyl)piperidine in the presence of Na2CO3 in refluxing methyl isobutyl ketone . The resulting compound is then reduced with H2 over Pt/C in methanol to yield the corresponding amino derivative .
Molecular Structure Analysis
Ketanserin has a molecular formula of C22H22FN3O3 and a molar mass of 395.434 g·mol−1 . Its IUPAC name is 3-{2-[4-(4-fluorobenzoyl)piperidin-1-yl]ethyl}quinazoline-2,4(1H,3H)-dione .
Chemical Reactions Analysis
Ketanserin has been found to have a lethal effect due to the inhibition of HMGR, the rate-limiting enzyme of the ergosterol biosynthetic pathway . This suggests that the sterol biosynthetic pathway enzymes may be useful therapeutically .
Physical and Chemical Properties Analysis
Ketanserin has a density of 1.3±0.1 g/cm3, an index of refraction of 1.593, a molar refractivity of 104.6±0.3 cm3, and a molar volume of 308.7±3.0 cm3 . It has 6 H bond acceptors, 1 H bond donor, and 5 freely rotating bonds .
Aplicaciones Científicas De Investigación
Investigación Psicodélica: Revirtiendo los Efectos del LSD
Ketanserina ha sido estudiada por su capacidad para revertir los efectos agudos del LSD. En un estudio controlado, la administración de this compound después de la ingesta de LSD redujo significativamente la duración de los efectos subjetivos de 8.5 horas a 3.5 horas. Esto sugiere que la this compound se puede utilizar como un tratamiento de rescate para atenuar la experiencia con LSD en la terapia asistida con psicodélicos .
Neurofarmacología: Entendiendo los Receptores de Serotonina
En el campo de la neurofarmacología, el papel de this compound es fundamental debido a su inhibición selectiva de los receptores 5-HT2A. Esta propiedad permite a los investigadores discernir las regiones neuronales que dependen de los procesos mediados por el receptor 5-HT2A y comprender la actividad y los efectos de otros receptores de serotonina, como el 5-HT1AR .
Investigación Cardiovascular: Análisis de la Prolongación del QTc
Se ha analizado la prolongación del QTc inducida por this compound, mostrando un efecto relacionado con la dosis a dosis de 40 mg diarios y superiores. Esto es crucial para comprender el perfil de seguridad cardíaca de los medicamentos y sus posibles riesgos arrítmicos .
Agregación Plaquetaria: Contrarrestando los Efectos Inducidos por la Serotonina
Como derivado de la quinazolina, this compound se une selectivamente al receptor de serotonina 5-HT2 y contrarresta la agregación plaquetaria inducida por la serotonina. Esta aplicación es significativa en la investigación de afecciones donde la agregación plaquetaria es un factor .
Aplicaciones Antihipertensivas: Manejo de la Presión Arterial
Desarrollada originalmente como un antihipertensivo, this compound actúa como un antagonista del receptor alfa-1. Es comparable a otros fármacos antihipertensivos como metoprolol y propranolol, proporcionando una alternativa para el manejo de la presión arterial .
Investigación Psiquiátrica: Tratamiento de Emergencia en Terapia Psicodélica
This compound puede servir como una opción de tratamiento de emergencia para los profesionales que ofrecen terapia asistida con psicodélicos. Se puede administrar después del inicio de los efectos de una droga psicodélica para mitigar cualquier respuesta aguda negativa, asegurando la seguridad del paciente durante las sesiones terapéuticas .
Mecanismo De Acción
Target of Action
Ketanserin primarily targets the 5-HT2A receptor , a subtype of the serotonin receptor . It acts as an inverse agonist , meaning it binds to these receptors and decreases their activity . In addition to the 5-HT2A receptors, ketanserin also has high affinity for the H1 receptor .
Mode of Action
Ketanserin’s interaction with its targets results in a number of changes. As a 5-HT2A receptor antagonist , it blocks the action of serotonin on these receptors . This blockade is believed to be responsible for its antihypertensive effects . Ketanserin also possesses weak α1-adrenoceptor antagonistic activity, which may contribute to its antihypertensive mechanism of action .
Biochemical Pathways
Ketanserin affects several biochemical pathways. It inhibits the effects of serotonin on platelets in cardiovascular disease and inhibits vasoconstriction caused by the amine . Ketanserin also suppresses certain inflammatory responses by inhibiting p38 and ERK1/2 MAPK, and Nrf2 signaling pathways .
Pharmacokinetics
Ketanserin exhibits a moderate plasma clearance and a large tissue distribution . It is extensively metabolized, with less than 2% excreted as the parent compound . The major metabolic pathway is by ketone reduction leading to formation of ketanserin-ol . The terminal half-life of ketanserin is around 14.3 hours . Its bioavailability is around 50% .
Result of Action
The molecular and cellular effects of ketanserin’s action are diverse. It has been found to reduce aggressive behavior in certain species of fish . In humans, it has been used to reverse the acute response to LSD, reducing the duration of subjective effects .
Action Environment
Environmental factors can influence the action, efficacy, and stability of ketanserin. For instance, ketanserin’s antihypertensive activity is more effective in the elderly, provided plasma potassium concentrations are normal at the start of treatment and are maintained within the normal range . Additionally, the serotonin blocker ketanserin reduces aggressive behaviour during between-species social interactions in certain species of fish .
Safety and Hazards
Direcciones Futuras
Ketanserin has been used in research to understand the effects of serotonin-specific psychedelics . It has also been found to reverse the acute response to LSD, reducing the duration of subjective effects from 8.5 hours to 3.5 hours . This suggests that Ketanserin could be used as a planned or rescue option to shorten and attenuate the LSD experience in humans in research and LSD-assisted therapy .
Análisis Bioquímico
Biochemical Properties
Ketanserin primarily binds to 5-HT2 receptors, to α1-adrenergic and H1-histaminergic receptors at higher concentrations . It also possesses weak α1-adrenoceptor antagonistic activity, which may contribute to its antihypertensive mechanism of action . The plasma protein binding of Ketanserin is 95.0% and it is mainly bound to albumin .
Cellular Effects
Ketanserin has been shown to have effects on various types of cells and cellular processes. It inhibits the effects of serotonin on platelets in cardiovascular disease, inhibits vasoconstriction caused by the amine, and when administered intravenously improves some haemorheological indices in patients with ischemic diseases .
Molecular Mechanism
Ketanserin acts as an inverse agonist at the 5-hydroxytryptamine receptor 2A in humans . It also has weak α1-adrenergic blocking properties, which may contribute to the acute blood pressure lowering effects seen in animal models of hypertension .
Temporal Effects in Laboratory Settings
The pharmacokinetic properties of Ketanserin are predictable in a wide group of patients and there is no influence from the duration of treatment, age and sex of the patient or concomitant treatment with β-blockers or diuretics . The terminal half-life of Ketanserin is similar after oral administration .
Dosage Effects in Animal Models
In animal models of hypertension, Ketanserin has shown to have acute blood pressure lowering effects
Metabolic Pathways
Ketanserin is extensively metabolised and less than 2% is excreted as the parent compound. The major metabolic pathway is by ketone reduction leading to formation of ketanserin-ol which is mainly excreted in the urine .
Transport and Distribution
Ketanserin is subject to considerable extraction and metabolism in the liver (first-pass effect) and the absolute bioavailability is around 50% . The compound is extensively distributed to tissues and the volume of distribution is in the order of 3 to 6 L/kg .
Propiedades
IUPAC Name |
3-[2-[4-(4-fluorobenzoyl)piperidin-1-yl]ethyl]-1H-quinazoline-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22FN3O3/c23-17-7-5-15(6-8-17)20(27)16-9-11-25(12-10-16)13-14-26-21(28)18-3-1-2-4-19(18)24-22(26)29/h1-8,16H,9-14H2,(H,24,29) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPCCSQOGAWCVBH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)C2=CC=C(C=C2)F)CCN3C(=O)C4=CC=CC=C4NC3=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22FN3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3023188 | |
| Record name | Ketanserin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3023188 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
395.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
74050-98-9, 83846-83-7 | |
| Record name | Ketanserin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=74050-98-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ketanserin [USAN:INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074050989 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ketanserin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12465 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Ketanserin tartrate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758959 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Ketanserin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3023188 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-[2-[4-(4-fluorobenzoyl)piperidino]ethyl]quinazoline-2,4(1H,3H)-dione [R-(R*,R*)]-tartrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.073.671 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Ketanserin | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.070.598 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | KETANSERIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/97F9DE4CT4 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[4-Amino-7-(3-hydroxypropyl)-5-(4-methylphenyl)-7H-pyrrolo[2,3-d]pyrimidin-6-yl]-2-fluoroethanone](/img/structure/B1673510.png)

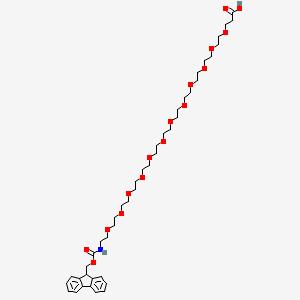
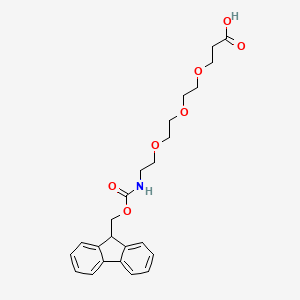
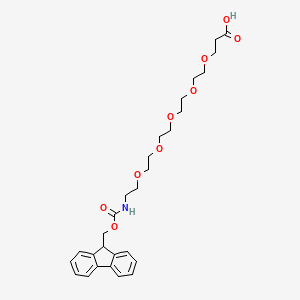
![[2-[2-(Fmoc-amino)ethoxy]ethoxy]acetic acid](/img/structure/B1673517.png)
![N-((5-Chloro-1H-indol-2-yl)methyl)-5-(4-chlorophenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B1673518.png)

